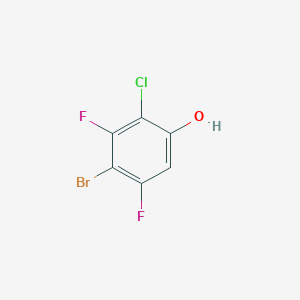

4-Bromo-2-chloro-3,5-difluoro-phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-chloro-3,5-difluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClF2O/c7-4-2(9)1-3(11)5(8)6(4)10/h1,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAYKVOQCNKPBQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Br)F)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 4 Bromo 2 Chloro 3,5 Difluoro Phenol

Retrosynthetic Strategies and Advanced Precursor Chemistry for Polyhalogenated Phenols

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules. For 4-bromo-2-chloro-3,5-difluoro-phenol, the disconnection approach suggests that the target molecule can be constructed from a simpler, commercially available precursor through sequential halogenation reactions. The most logical starting material is 3,5-difluorophenol (B1294556), as the fluorine atoms are the most difficult to introduce selectively onto a phenolic ring.

The retrosynthetic pathway can be envisioned as follows:

Disconnect C-Br bond: This leads to 2-chloro-3,5-difluorophenol (B1300040) as the immediate precursor. The introduction of bromine at the C4 position would be the final step.

Disconnect C-Cl bond: This further simplifies the precursor to 3,5-difluorophenol. The synthesis would therefore commence with the chlorination of 3,5-difluorophenol.

An alternative pathway could involve bromination first, followed by chlorination. The feasibility of either route depends critically on the ability to control the regioselectivity of each halogenation step, which is dictated by the combined directing effects of the hydroxyl group and the two fluorine atoms. The strongly activating ortho-, para-directing hydroxyl group and the moderately activating ortho-, para-directing fluorine atoms will influence the position of electrophilic attack. In 3,5-difluorophenol, the C2, C4, and C6 positions are activated.

Advanced Precursors: While 3,5-difluorophenol is the most straightforward starting material, other differentially substituted phenols could theoretically be employed. For instance, a precursor already containing a bromine or chlorine atom at a different position could be synthesized and then subjected to functional group interconversion or rearrangement reactions. However, a multi-step synthesis starting from 3,5-difluorophenol is the most direct and strategically sound approach.

Regioselective Halogenation Techniques for the Phenolic Aromatic Ring

Achieving the desired substitution pattern on the 3,5-difluorophenol core requires highly regioselective halogenation methods. The challenge lies in directing the incoming electrophiles (Cl⁺ and Br⁺ equivalents) to the C2 and C4 positions, respectively, while avoiding substitution at the C6 position or polysubstitution.

The introduction of a bromine atom at the C4 position (para to the hydroxyl group) of a substituted phenol (B47542) is a key transformation. In the proposed synthesis, this step would be performed on 2-chloro-3,5-difluorophenol. The hydroxyl group strongly directs para, and this position is sterically accessible.

Common brominating agents include molecular bromine (Br₂), N-bromosuccinimide (NBS), and potassium bromide (KBr) in the presence of an oxidant. The choice of reagent and conditions can significantly impact regioselectivity. For para-selective bromination, systems such as KBr with ZnAl-BrO₃⁻-layered double hydroxides have been shown to be effective for various phenols. nih.gov Tetraalkylammonium tribromides are also known to favor para-bromination of phenols. nih.gov

The reaction is typically carried out in a suitable solvent, such as acetic acid or dichloromethane, at or below room temperature to control the reactivity and minimize side reactions.

The initial step in the proposed synthesis is the selective chlorination of 3,5-difluorophenol at the C2 position (ortho to the hydroxyl group). This is a challenging step, as the para position (C4) is also activated and often favored. Directing chlorination to the ortho position often requires specialized catalytic systems.

Recent advances have demonstrated that catalyst control can override the inherent substrate selectivity. For example, Lewis basic selenoether catalysts have been reported to facilitate highly efficient ortho-selective electrophilic chlorination of phenols using N-chlorosuccinimide (NCS) as the chlorine source. acs.org Similarly, certain bis-thiourea organocatalysts can also direct chlorination to the ortho position. researchgate.net In the absence of such catalysts, chlorination with reagents like sulfuryl chloride (SO₂Cl₂) often leads to a mixture of ortho and para isomers, with the para isomer typically predominating. mdpi.comacs.org

Fluorination methodologies are generally not considered in the forward synthesis as the starting material, 3,5-difluorophenol, already contains the required fluorine atoms. Direct electrophilic fluorination of a phenol is a notoriously difficult reaction to control.

Multi-Step Synthetic Sequences from Differentially Substituted Phenol Derivatives

Based on the retrosynthetic analysis, a plausible multi-step forward synthesis for this compound is proposed, starting from 3,5-difluorophenol.

Step 1: Ortho-Chlorination of 3,5-Difluorophenol

The first step is the regioselective monochlorination of 3,5-difluorophenol to yield 2-chloro-3,5-difluorophenol. To achieve the desired ortho-selectivity, a catalyst-controlled reaction is essential.

Reactants: 3,5-Difluorophenol, N-chlorosuccinimide (NCS)

Catalyst: A Lewis basic selenoether or a Nagasawa's bis-thiourea catalyst. acs.orgresearchgate.net

Solvent: A non-polar solvent such as toluene (B28343) or dichloromethane.

Conditions: The reaction is typically run at low temperatures (e.g., 0 °C to room temperature) to enhance selectivity.

The catalyst is believed to interact with both the phenol and the chlorinating agent, forming a sterically constrained intermediate that favors electrophilic attack at the less hindered ortho position.

Step 2: Para-Bromination of 2-Chloro-3,5-difluorophenol

The second step involves the bromination of the intermediate, 2-chloro-3,5-difluorophenol, at the C4 position. The hydroxyl group is a powerful para-director, and this position is now the most activated and sterically accessible site for a second electrophilic substitution.

Reactants: 2-Chloro-3,5-difluorophenol, N-bromosuccinimide (NBS) or molecular bromine (Br₂).

Solvent: A polar aprotic solvent like acetonitrile (B52724) or a halogenated solvent like chloroform (B151607).

Conditions: The reaction can often proceed at room temperature. The use of a mild Lewis acid or a protic acid catalyst may be employed to enhance the reaction rate if necessary. nih.gov

This two-step sequence provides a logical and controllable pathway to the target molecule, this compound.

Catalytic Systems and Their Role in the Synthesis of Halogenated Phenols

Catalysis is paramount in achieving high regioselectivity in the synthesis of polyhalogenated phenols. Different catalytic systems have been developed to direct halogenation to either the ortho or para positions.

Ortho-Directing Catalysts: For chlorination, organocatalysts such as Nagasawa's bis-thiourea and certain selenoether catalysts have proven effective. acs.orgresearchgate.net These catalysts operate through hydrogen bonding and other non-covalent interactions to shield the para position and facilitate attack at an ortho position. Ammonium salts have also been shown to catalyze ortho-chlorination using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH). scientificupdate.com

Para-Directing Catalysts: For para-selective chlorination, sulphur-containing catalysts, such as dialkyl sulfides or poly(alkylene sulfide)s, used in conjunction with a Lewis acid (e.g., AlCl₃ or FeCl₃) and sulphuryl chloride as the chlorinating agent, are highly effective. mdpi.com For bromination, zeolites and other solid acid catalysts can induce high para-selectivity. nih.gov

The choice of catalyst is therefore a critical parameter that must be tailored to the specific halogenation step and the desired regioisomer.

Table 1: Representative Catalytic Systems for Regioselective Halogenation of Phenols

| Target Position | Halogenation | Catalyst Type | Example Catalyst | Halogenating Agent |

|---|---|---|---|---|

| Ortho | Chlorination | Organocatalyst (Thiourea) | Nagasawa's bis-thiourea | NCS |

| Ortho | Chlorination | Organocatalyst (Selenoether) | Lewis basic selenoether | NCS |

| Para | Chlorination | Sulphur-based / Lewis Acid | Dialkyl sulfide (B99878) / AlCl₃ | SO₂Cl₂ |

| Para | Bromination | Solid Acid | Zeolites | Br₂ |

Optimization of Reaction Parameters for Enhanced Yield and Purity of this compound

To maximize the yield and purity of the final product, careful optimization of several reaction parameters for each synthetic step is crucial.

Solvent: The choice of solvent can influence both the reaction rate and selectivity. acs.orgnumberanalytics.com For catalyst-controlled reactions, non-polar solvents are often preferred to minimize competing interactions. For example, in the ortho-chlorination step, solvents like toluene or chloroform would be suitable.

Temperature: Halogenation reactions of phenols are often exothermic. Lowering the reaction temperature generally increases selectivity by minimizing the formation of undesired isomers and polysubstituted byproducts. chemistrysteps.com

Stoichiometry: Using a slight excess of the halogenating agent can ensure complete conversion of the starting material. However, a large excess should be avoided to prevent di- and tri-halogenation. A 1:1 to 1:1.1 molar ratio of substrate to halogenating agent is a common starting point for optimization.

Catalyst Loading: For catalytic reactions, the amount of catalyst used can affect both the rate and efficiency. While higher catalyst loading can increase the reaction rate, it also adds to the cost and complexity of purification. Catalyst loading is typically optimized to find the lowest effective amount, often in the range of 1-10 mol%. acs.orgscientificupdate.com

Reaction Time: The progress of the reaction should be monitored (e.g., by TLC or GC) to determine the optimal reaction time that maximizes the formation of the desired product while minimizing byproduct formation.

Table 2: Illustrative Optimization Parameters for a Generic Phenol Halogenation

| Parameter | Condition A | Condition B | Condition C | Outcome |

|---|---|---|---|---|

| Solvent | Dichloromethane | Acetonitrile | Toluene | Toluene provides the highest regioselectivity. |

| Temperature | 25 °C | 0 °C | -20 °C | 0 °C offers a good balance of reaction rate and selectivity. |

| Reagent Equiv. | 1.0 | 1.1 | 1.5 | 1.1 equivalents gives high conversion with minimal polysubstitution. |

By systematically adjusting these parameters for both the chlorination and bromination steps, a robust and efficient synthesis of this compound can be developed, leading to a high yield and purity of the target compound.

Stereochemical Control and Diastereoselectivity in Halogenated Phenol Synthesis

The concept of stereochemical control and diastereoselectivity is not applicable to the synthesis of this compound. This is because the molecule is achiral and does not possess any stereocenters. The benzene (B151609) ring is planar, and all substituents lie in the same plane. Therefore, the synthesis of this compound does not involve the formation of stereoisomers, and considerations of stereochemical control are not relevant.

Chemical Reactivity and Mechanistic Transformations of 4 Bromo 2 Chloro 3,5 Difluoro Phenol

Electrophilic Aromatic Substitution (EAS) Pathways and Regioselectivity at the Unsubstituted Position

The structure of 4-Bromo-2-chloro-3,5-difluoro-phenol features a single unsubstituted carbon atom at position 6. The susceptibility of this position to electrophilic aromatic substitution (EAS) is determined by the cumulative electronic effects of the substituents on the ring. The hydroxyl group (-OH) is a potent activating group and a strong ortho-, para-director due to its ability to donate electron density to the ring via resonance. youtube.com Conversely, the halogen atoms (Br, Cl, F) are deactivating groups due to their inductive electron withdrawal, yet they also act as ortho-, para-directors because of electron donation through resonance. taylorandfrancis.com

In the case of this compound, the directing effects of the substituents converge to strongly influence the reactivity of the C6 position. The powerful activating and ortho-directing effect of the hydroxyl group at C1 is the dominant factor. youtube.com This effect significantly enhances the nucleophilicity of the C6 position, making it the primary site for electrophilic attack. The stabilization of the resulting arenium ion intermediate further favors this pathway.

When an electrophile attacks the C6 position, the positive charge of the arenium ion can be delocalized onto the oxygen atom of the hydroxyl group through resonance, creating a highly stable resonance structure. This level of stabilization is not possible if the electrophile were to attack any other (substituted) position. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are predicted to occur with high regioselectivity at the C6 position. masterorganicchemistry.comlibretexts.org

Table 1: Influence of Substituents on EAS Regioselectivity

| Substituent | Position | Electronic Effect | Directing Influence | Impact on C6 Position |

|---|---|---|---|---|

| -OH | C1 | Activating (Resonance) | Ortho, Para | Strong Activation |

| -Cl | C2 | Deactivating (Inductive) | Ortho, Para | Weak Deactivation |

| -F | C3 | Deactivating (Inductive) | Ortho, Para | Weak Deactivation |

| -Br | C4 | Deactivating (Inductive) | Ortho, Para | Weak Deactivation |

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Halogenated Phenol (B47542) Ring

The presence of multiple electron-withdrawing halogen atoms renders the aromatic ring of this compound electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). This reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

Mechanistic Investigations of Halogen Displacement (Bromine, Chlorine, Fluorine)

In an SNAr reaction, a nucleophile attacks a carbon atom bearing a leaving group, forming the tetrahedral Meisenheimer complex. libretexts.org The negative charge of this intermediate is delocalized across the aromatic system and is further stabilized by electron-withdrawing substituents. The subsequent departure of the leaving group restores the aromaticity of the ring. For this compound, displacement of any of the four halogens is theoretically possible.

The relative reactivity of the halogens as leaving groups in SNAr reactions is often counterintuitive. While the typical leaving group ability in many reactions is I > Br > Cl > F, in SNAr the rate-determining step is usually the initial nucleophilic attack and the formation of the Meisenheimer complex. stackexchange.com The stability of this intermediate is paramount. Halogens influence this stability primarily through their inductive effect. More electronegative halogens are more effective at stabilizing the negative charge of the intermediate, thereby lowering the activation energy of the first step and increasing the reaction rate. stackexchange.com

Therefore, the order of reactivity for halogen displacement in SNAr is often F > Cl > Br > I. This means that the fluorine atoms on the ring are likely to be the most susceptible to nucleophilic attack, despite fluoride (B91410) being the poorest leaving group among the halides. Gas-phase experiments on polyfluorobromobenzenes have shown that fluoride loss can indeed compete with bromide loss. nih.gov

Influence of Fluorine Atoms on SNAr Activation and Reaction Rates

The two fluorine atoms at the C3 and C5 positions play a crucial role in activating the entire ring toward nucleophilic attack. Fluorine is the most electronegative element, and its powerful inductive effect significantly withdraws electron density from the aromatic ring. stackexchange.com This electron deficiency is what facilitates the initial attack by a nucleophile.

Palladium-Catalyzed Cross-Coupling Reactions Involving C-Br and C-Cl Bonds

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For substrates like this compound, which possess multiple carbon-halogen bonds, the selectivity of these reactions is a key consideration. The reactivity of aryl halides in the oxidative addition step of the catalytic cycle generally follows the order C-I > C-Br > C-Cl >> C-F. nih.govlibretexts.org This predictable reactivity allows for selective functionalization of the more reactive C-Br bond while leaving the C-Cl and C-F bonds intact.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling reaction, which pairs an organoboron reagent with an organic halide, is a widely used method for constructing biaryl structures. nih.gov When this compound is subjected to Suzuki-Miyaura coupling conditions, the reaction is expected to occur selectively at the C-Br bond. The significantly lower bond dissociation energy of the C-Br bond compared to the C-Cl bond facilitates preferential oxidative addition of the palladium(0) catalyst to the C-Br bond. mdpi.com

By carefully selecting the palladium catalyst, ligand, base, and reaction conditions, it is possible to achieve high yields of the product resulting from coupling at the C4 position, leaving the chlorine and fluorine atoms untouched for potential subsequent transformations. mdpi.com

Table 2: Predicted Selectivity in Suzuki-Miyaura Coupling

| C-X Bond | Position | Relative Reactivity in Oxidative Addition | Predicted Outcome |

|---|---|---|---|

| C-Br | C4 | High | Selective Coupling |

| C-Cl | C2 | Low | No Reaction |

Heck and Sonogashira Coupling for C-C Bond Construction

Similar selectivity is anticipated for other palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira couplings.

The Heck reaction couples aryl halides with alkenes to form substituted alkenes. organic-chemistry.orgmdpi.com For this compound, the reaction would proceed via selective oxidative addition at the C-Br bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the coupled product. The C-Cl bond would remain unreacted under typical Heck conditions.

The Sonogashira coupling involves the reaction of an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper complexes. organic-chemistry.orgwikipedia.org This reaction is a reliable method for the synthesis of aryl alkynes. As with the Suzuki and Heck reactions, the Sonogashira coupling of this compound is expected to show high selectivity for the C-Br bond over the C-Cl and C-F bonds, allowing for the specific introduction of an alkynyl group at the C4 position. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,4,6-trinitrochlorobenzene |

| 2,4,6-trinitrophenol |

| p-chloronitrobenzene |

| o-chloronitrobenzene |

Buchwald-Hartwig Amination for C-N Bond Synthesis

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming carbon-nitrogen (C-N) bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction joins an amine with an aryl halide. wikipedia.orgorganic-chemistry.org For this compound, the presence of multiple halogen atoms (F, Cl, Br) raises questions of chemoselectivity. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend C-I > C-Br > C-Cl > C-F. Consequently, the carbon-bromine (C-Br) bond is the most likely site to undergo oxidative addition to the palladium(0) catalyst, allowing for selective amination at the C4 position over the C2 (C-Cl) position.

The reaction mechanism involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst.

Successful transformation requires careful optimization of reaction components, including the palladium precursor, the phosphine (B1218219) ligand, the base, and the solvent. Sterically hindered biarylphosphine ligands, such as XPhos or SPhos, are often employed to facilitate the catalytic cycle, particularly the reductive elimination step. nih.govwiley.com A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is necessary to deprotonate the amine or the intermediate palladium-amine complex. beilstein-journals.org

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Palladium Precursor | Ligand | Base | Solvent | Typical Temperature (°C) |

|---|---|---|---|---|

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343) | 80-110 |

| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 80-100 |

This table presents typical conditions used for Buchwald-Hartwig amination reactions involving aryl bromides and is illustrative of the parameters that would be optimized for this compound. beilstein-journals.org

Redox Chemistry of the Phenolic Hydroxyl Group and Aromatic Ring

The redox chemistry of this compound is characterized by the reactivity of both the phenolic hydroxyl group and the halogenated aromatic ring.

The phenolic hydroxyl group can undergo oxidation. In a one-electron oxidation process, it forms a phenoxyl radical. The stability of this radical is influenced by the substituents on the aromatic ring. The electron-withdrawing halogen atoms can delocalize the unpaired electron to some extent, contributing to its stability. nih.gov These phenoxyl radicals are key intermediates in oxidative coupling reactions, which can lead to the formation of dimers or polymers. acs.org Further oxidation can lead to the formation of quinone-like structures. The oxidation potential of phenols is a key parameter in these reactions and is influenced by the nature and position of the ring substituents. rsc.orgmdpi.com

The aromatic ring itself can undergo redox reactions, typically under more forcing conditions. Reductive dehalogenation can occur, where a halogen atom is replaced by a hydrogen atom. This process can be achieved using various reducing agents, including catalytic hydrogenation (e.g., H₂/Pd-C) or dissolving metal reductions. The selectivity of dehalogenation would likely follow the C-Br > C-Cl > C-F bond strength trend, suggesting the bromine atom would be the most readily removed.

Derivatization Reactions at the Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group of this compound is a prime site for derivatization through reactions like etherification and esterification. These reactions convert the phenol into ethers and esters, respectively, altering its physical and chemical properties.

Etherification: The Williamson ether synthesis is a common method for preparing ethers from phenols. This reaction involves deprotonating the phenol with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding phenoxide ion. This nucleophilic phenoxide then reacts with an alkyl halide (e.g., methyl iodide, ethyl bromide) via an Sₙ2 reaction to form the ether. The reactivity in this step can be influenced by the steric hindrance from the adjacent chloro and fluoro substituents, potentially requiring more forcing reaction conditions (e.g., higher temperatures, polar aprotic solvents like DMF or DMSO).

Esterification: Phenolic esters can be readily synthesized by reacting the phenol with an acylating agent, such as an acid chloride or an acid anhydride, in the presence of a base. A common procedure is the Schotten-Baumann reaction, which typically uses an acyl chloride with an aqueous base (like sodium hydroxide) or an organic base (like pyridine (B92270) or triethylamine) as a catalyst and acid scavenger. The electron-withdrawing nature of the halogen substituents increases the acidity of the phenolic proton, facilitating its removal, but may decrease the nucleophilicity of the resulting phenoxide, potentially slowing the acylation step.

Table 2: General Conditions for Phenol Derivatization

| Reaction Type | Reagent | Base | Solvent | Product |

|---|---|---|---|---|

| Etherification (Williamson) | Alkyl Halide (e.g., CH₃I) | K₂CO₃ or NaH | Acetone, DMF | Aryl Ether |

| Esterification | Acyl Chloride (e.g., CH₃COCl) | Pyridine or Et₃N | CH₂Cl₂, THF | Aryl Ester |

| Esterification | Acid Anhydride (e.g., (CH₃CO)₂O) | Pyridine or H₂SO₄ (cat.) | Neat or CH₂Cl₂ | Aryl Ester |

This table outlines common reagents and conditions for the etherification and esterification of phenols.

Studies on Ring-Opening and Degradation Pathways Under Various Chemical Conditions

Halogenated phenols are recognized as environmental pollutants, and their degradation has been a subject of considerable study. nih.gov The degradation of this compound can proceed through several pathways, particularly under oxidative or microbial conditions.

Oxidative Degradation: Advanced oxidation processes (AOPs), such as those involving hydroxyl radicals (•OH) generated via the Fenton reaction or photocatalysis, are effective in degrading halogenated aromatic compounds. researchgate.net The degradation mechanism typically begins with the hydroxylation of the aromatic ring, leading to the formation of halogenated catechols or hydroquinones. These intermediates are generally less stable than the parent phenol and are susceptible to further oxidation. Subsequent steps involve the cleavage of the aromatic ring, often between two hydroxyl groups, to form aliphatic carboxylic acids (e.g., muconic, maleic, oxalic acids). researchgate.net Ultimately, under ideal conditions, these intermediates are mineralized to carbon dioxide, water, and inorganic halides. researchgate.net

Microbial Degradation: Certain microorganisms have evolved enzymatic pathways to degrade halogenated aromatic compounds. nih.gov The initial steps often involve monooxygenases or dioxygenases that hydroxylate the aromatic ring, frequently leading to the expulsion of a halide ion. nih.gov The resulting catechols can then undergo either ortho- or meta-cleavage pathways, where dioxygenase enzymes cleave the C-C bond of the ring to yield aliphatic products that can enter central metabolic pathways. nih.gov The presence of multiple, different halogen substituents on this compound would likely make it a challenging substrate for microbial degradation, rendering it more persistent in the environment compared to simpler phenols.

Advanced Spectroscopic and Analytical Characterization of 4 Bromo 2 Chloro 3,5 Difluoro Phenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Electronic Structure Elucidation

High-resolution NMR spectroscopy serves as a powerful tool for the precise determination of the chemical environment of magnetically active nuclei within a molecule. For 4-Bromo-2-chloro-3,5-difluoro-phenol, ¹H, ¹³C, and ¹⁹F NMR studies are essential for a complete structural assignment.

Comprehensive ¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis and Coupling Constants

The sole proton in the aromatic ring of this compound is anticipated to exhibit a distinct chemical shift influenced by the surrounding electronegative halogen atoms. The ¹³C NMR spectrum would display six unique signals corresponding to each carbon atom in the benzene (B151609) ring, with their chemical shifts significantly affected by the attached substituents (bromine, chlorine, fluorine, and hydroxyl groups). The presence of two fluorine atoms allows for ¹⁹F NMR analysis, which provides specific information about the electronic environment of the fluorine nuclei and their coupling with neighboring atoms.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Coupling Constants (Hz) |

| ¹H | 7.0 - 7.5 | J(H,F) ≈ 2-4 Hz |

| ¹³C (C-1) | 150 - 155 | |

| ¹³C (C-2) | 115 - 120 | ¹J(C,F) ≈ 240-260 Hz |

| ¹³C (C-3) | 155 - 160 | ¹J(C,F) ≈ 240-260 Hz |

| ¹³C (C-4) | 100 - 105 | |

| ¹³C (C-5) | 155 - 160 | ¹J(C,F) ≈ 240-260 Hz |

| ¹³C (C-6) | 110 - 115 | |

| ¹⁹F | -110 to -130 | J(F,F) ≈ 5-15 Hz, J(F,H) ≈ 2-4 Hz |

Note: The data presented in this table are predicted values based on the analysis of similar halogenated phenolic compounds and have not been experimentally verified for this compound.

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Assignments

To unambiguously assign the ¹H and ¹³C signals and to further elucidate the molecular structure, a suite of two-dimensional (2D) NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): Would confirm the coupling between the aromatic proton and any adjacent fluorine atoms.

HSQC (Heteronuclear Single Quantum Coherence): Would establish the direct one-bond correlations between the aromatic proton and its attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range correlations between protons and carbons, aiding in the assignment of quaternary carbons and confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of atoms, which can be crucial for confirming the three-dimensional structure.

Vibrational Spectroscopy (FT-IR and Raman) for Characterization of Molecular Vibrations and Functional Groups

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra of this compound are expected to be complex due to the presence of multiple heavy halogen atoms. Key vibrational bands would include the O-H stretching of the phenolic hydroxyl group, C-O stretching, and aromatic C-C stretching, as well as vibrations corresponding to the C-Br, C-Cl, and C-F bonds.

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | 3200 - 3600 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O Stretch | 1180 - 1260 |

| C-F Stretch | 1000 - 1400 |

| C-Cl Stretch | 600 - 800 |

| C-Br Stretch | 500 - 600 |

Note: These are predicted frequency ranges and the actual values may vary based on the specific molecular environment.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass-to-charge ratio. For this compound (C₆H₂BrClF₂O), the expected exact mass would be a key identifier. Furthermore, the fragmentation pattern observed in the mass spectrum would offer valuable structural information, showing characteristic losses of halogen atoms and other functional groups. The isotopic patterns of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would provide a definitive signature for the presence of these elements in the molecular ion and its fragments.

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray crystallography would provide the most definitive three-dimensional structure of this compound in the solid state. This technique would allow for the precise measurement of bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular geometry. Furthermore, it would reveal the nature of intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and halogen bonding, which govern the crystal packing.

Photoelectron Spectroscopy (XPS, UPS) for Analysis of Electronic States and Bonding in the Halogenated System

X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are powerful surface-sensitive techniques for probing the electronic structure of a material. XPS would provide information on the core-level binding energies of the constituent elements (C, O, Br, Cl, F), which are sensitive to the chemical environment and oxidation state. UPS would probe the valence electronic states, providing insights into the molecular orbitals involved in chemical bonding. These analyses would be particularly valuable for understanding the influence of the multiple halogen substituents on the electronic properties of the phenol (B47542) ring.

Chromatographic Techniques for Purity Assessment and Separation of Related Compounds (e.g., GC-MS for halogenated phenols)

The purity assessment of this compound, a polysubstituted halogenated phenol, necessitates high-resolution separation techniques to distinguish it from structurally similar impurities and starting materials. Gas chromatography coupled with mass spectrometry (GC-MS) is a particularly powerful and widely adopted method for the analysis of such compounds due to its high resolving power, sensitivity, and ability to provide positive peak confirmation. rsc.org

The analysis of halogenated phenols by GC-MS typically involves direct injection of a sample solution, often in a solvent like dichloromethane, into the gas chromatograph. thermofisher.com While many phenols can be analyzed without derivatization, for certain applications, especially at lower concentrations, derivatization may be employed to reduce peak tailing and improve chromatographic behavior. rsc.org However, for purity assessment where concentrations are likely to be higher, direct analysis is often feasible.

A non-polar capillary column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is a common and effective choice for the separation of halogenated aromatic compounds. thermofisher.compostnova.com The separation on such columns is primarily based on the boiling points of the analytes and their interactions with the stationary phase.

Hypothetical GC-MS Parameters:

| Parameter | Value/Condition |

|---|---|

| GC System | Agilent 7890B GC coupled to a 5977A MSD or equivalent |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injector Temperature | 275 °C |

| Injection Mode | Splitless (1 min) |

| Carrier Gas | Helium at a constant flow of 1.5 mL/min |

| Oven Program | Initial temperature of 60 °C (hold for 5 min), then ramp at 8 °C/min to 300 °C (hold for 10 min) |

| MS Transfer Line | 300 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Scan Range | 50-500 amu |

Purity Assessment and Separation of Related Compounds:

The primary goal of the chromatographic analysis is to ensure the purity of the this compound and to identify any related impurities. These impurities could arise from the synthetic process and may include starting materials, isomers, or byproducts with varying degrees of halogenation.

For instance, potential related compounds could include isomers where the positions of the halogen atoms are different, or compounds where one or more halogen atoms are absent. The high-resolution capillary column in GC is crucial for separating these closely related species.

The mass spectrometer plays a vital role in the identification of the separated compounds. The fragmentation pattern of halogenated phenols in EI-MS is often characteristic. Common fragmentation pathways include the loss of a halogen atom, carbon monoxide (CO), or a formyl radical (CHO). rsc.orgrsc.org The molecular ion peak is typically prominent, especially in aromatic compounds. whitman.edu

Expected Retention Behavior and Mass Spectra:

The retention time of this compound would be influenced by its molecular weight and polarity relative to other components in the sample. It is expected to elute after lower halogenated phenols. The following table provides a hypothetical scenario for the retention times and key mass spectral fragments for the target compound and potential related impurities.

| Compound | Hypothetical Retention Time (min) | Expected Molecular Ion (m/z) | Key Fragment Ions (m/z) |

|---|---|---|---|

| 2-Chloro-3,5-difluorophenol (B1300040) | 15.2 | 164/166 | 129, 101 |

| 4-Bromo-2-chlorophenol (B165030) | 17.8 | 206/208/210 | 127/129, 99 |

| This compound | 18.5 | 242/244/246 | 214/216/218, 163/165, 135 |

| Dibromo-2-chloro-3,5-difluorophenol | 20.1 | 320/322/324/326 | 241/243/245, 213/215/217 |

Note: The presented retention times and mass fragments are illustrative and based on general principles of chromatography and mass spectrometry of halogenated phenols. Actual values would need to be determined experimentally.

By comparing the retention times and mass spectra of the peaks in a sample chromatogram to those of a reference standard of this compound, the purity of the compound can be accurately determined. The integration of the peak areas allows for the quantification of the main component and any detected impurities.

Computational Chemistry and Theoretical Investigations of 4 Bromo 2 Chloro 3,5 Difluoro Phenol

Quantitative Structure-Property Relationship (QSPR) Studies on Halogenated Phenol (B47542) Series

The core principle of QSPR lies in the hypothesis that the physical, chemical, and biological properties of a chemical compound are determined by its molecular structure. By quantifying structural features through numerical values known as molecular descriptors, it becomes possible to develop regression models that can forecast the properties of new or untested compounds. For halogenated phenols, these descriptors can be categorized into several groups:

Constitutional Descriptors: These are the most straightforward descriptors, reflecting the molecular composition and including counts of atoms, bonds, and rings, as well as molecular weight.

Topological Descriptors: These numerical indices are derived from the 2D representation of the molecule and describe aspects of molecular size, shape, and branching.

Quantum-Chemical Descriptors: Calculated using quantum mechanics, these descriptors provide insights into the electronic structure of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges.

Physicochemical Descriptors: These relate to properties such as lipophilicity (logP), solubility, and polarizability, which are crucial for understanding the environmental fate and biological interactions of halogenated phenols.

Research in this area has led to the development of robust QSPR models for predicting a range of properties for halogenated phenols. These properties often include toxicity, acidity (pKa), and environmental partitioning coefficients like the octanol-water partition coefficient (Kow). For instance, studies have demonstrated that the toxicity of halogenated phenols to various organisms can be accurately predicted using a combination of descriptors that account for hydrophobicity and electronic effects. researchgate.net

To illustrate the application of QSPR in a series of halogenated phenols, the following table presents data from a study on the toxicity of various substituted phenols. While 4-Bromo-2-chloro-3,5-difluoro-phenol is not included in this specific dataset, the table serves as a representative example of the type of data used to build QSPR models. The models derived from such data can then be used to predict the properties of other compounds in the series, including the one of interest.

| Compound | -log IC50 (pIC50) | -log IC20 (pIC20) |

|---|---|---|

| 2-Chlorophenol | 1.0000 | 0.6990 |

| 3-Chlorophenol | 1.3010 | 0.9586 |

| 4-Chlorophenol | 1.4318 | 1.1367 |

| 2,4-Dichlorophenol | 1.8539 | 1.5528 |

| 2,6-Dichlorophenol | 1.6990 | 1.3010 |

| 2,4,6-Trichlorophenol | 2.3802 | 1.9586 |

| 4-Bromophenol | 1.5229 | 1.2218 |

| 2,4-Dibromophenol | 2.0969 | 1.7447 |

The development of a QSPR model for a series of compounds like those in the table would involve correlating the experimental toxicity values (pIC50 and pIC20) with calculated molecular descriptors. Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN) are commonly employed to establish these relationships. The predictive power of the resulting model is then rigorously evaluated through internal and external validation techniques to ensure its reliability for estimating the properties of compounds not included in the initial training set. unibo.it

For this compound, a QSPR approach would involve first calculating a range of theoretical molecular descriptors. These descriptors would then be used as input for a validated QSPR model developed for a structurally similar series of halogenated phenols. This would allow for the prediction of its properties, providing valuable information for risk assessment, environmental monitoring, and the design of new molecules with desired characteristics.

Applications of 4 Bromo 2 Chloro 3,5 Difluoro Phenol As a Chemical Intermediate and Synthetic Scaffold

Precursor in the Rational Design and Synthesis of Complex Organic Architectures

The unique substitution pattern of 4-Bromo-2-chloro-3,5-difluoro-phenol offers multiple handles for synthetic chemists to build intricate molecular frameworks. The hydroxyl group can be readily converted into an ether, ester, or other functional groups, while the different carbon-halogen bonds can be selectively targeted in cross-coupling reactions. nih.gov This differential reactivity is the cornerstone of its utility in the rational design of complex molecules.

Chemists can devise multi-step synthetic pathways where each site on the phenol (B47542) ring is functionalized in a specific order. For instance, the carbon-bromine bond is typically more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, which in turn is more reactive than the carbon-fluorine bonds. This hierarchy allows for the sequential introduction of different substituents, enabling the construction of highly elaborate organic structures that would be difficult to access through other means. This step-wise approach is central to creating libraries of compounds for various applications, including pharmaceuticals and materials science. nih.gov

Utility in Materials Science: Precursors for Specialty Polymers and Functional Materials

Halogenated phenols are important precursors in the synthesis of specialty polymers and functional materials. The incorporation of halogen atoms, particularly fluorine, into a polymer backbone can impart a range of desirable properties, including enhanced thermal stability, chemical resistance, flame retardancy, and specific optical and electronic characteristics. Phenolic resins, a class of polymers derived from phenols, can be modified by using halogenated precursors like this compound to create materials with tailored properties. google.com

The presence of fluorine, in particular, is known to lower the dielectric constant of materials, making them suitable for applications in microelectronics. Furthermore, the high density of functional groups on the this compound scaffold allows for the creation of highly cross-linked polymer networks, leading to robust materials with high mechanical strength and thermal stability. These characteristics make such polymers potentially useful in aerospace, automotive, and electronic industries where high-performance materials are required.

Intermediates in the Synthesis of Agrochemicals (e.g., herbicides, fungicides), emphasizing the chemical role

Polyhalogenated phenols are well-established intermediates in the production of agrochemicals. google.com For example, the related compound 4-bromo-2-chlorophenol (B165030) is a known metabolite and precursor to the organophosphorus insecticide profenofos. researchgate.net The chemical role of the phenolic scaffold is to provide a core structure that can be further elaborated, typically by forming an ether linkage with a phosphorus-containing side chain to create the active pesticidal agent.

The specific compound this compound represents a next-generation building block for this class of chemicals. The inclusion of fluorine atoms is a common strategy in modern drug and agrochemical design to enhance the biological activity, metabolic stability, and lipophilicity of a molecule. nih.govnih.gov These properties can lead to more potent and persistent herbicides or fungicides. The bromine and chlorine atoms provide reactive sites for the key bond-forming reactions required to build the final agrochemical product, while the fluorine atoms modulate its bioactivity and physicochemical properties.

Design and Synthesis of Fluorinated Phenolic Scaffolds for Chemical Probes and Reagents

Fluorinated organic molecules are of significant interest for the development of chemical probes and diagnostic reagents. The fluorine atoms can serve as reporter groups for ¹⁹F-NMR spectroscopy, a powerful analytical technique with a very low background signal in biological systems. The this compound scaffold provides a platform upon which complex probes can be built.

The differential reactivity of the halogen atoms allows for the selective attachment of various functionalities, such as fluorescent dyes, affinity tags, or reactive groups for covalent labeling of biomolecules. researchgate.net For example, a targeting moiety could be attached at the bromine position via a Suzuki coupling, while the hydroxyl group could be used to link to a reporter molecule. Such probes are invaluable tools in chemical biology and medicinal chemistry for studying biological processes and for the identification of new drug targets. researchgate.net

Exploration of Nonlinear Optical (NLO) Properties in Related Halogenated Phenols and Potential Derivatives

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. These materials are crucial for applications in optoelectronics, including frequency conversion and optical switching. Organic molecules with NLO properties often feature a π-conjugated system with electron-donating and electron-withdrawing groups, which facilitates intramolecular charge transfer. mdpi.comnih.gov

Polyhalogenated aromatic compounds can serve as precursors for NLO materials. doi.org The this compound molecule possesses both an electron-donating hydroxyl group and multiple electron-withdrawing halogen atoms. While the parent molecule itself may not be a strong NLO material, it is an excellent scaffold for creating derivatives with enhanced NLO properties. By using the reactive C-Br and C-Cl sites to introduce extended π-systems or stronger electron-donating/withdrawing groups, it is possible to design and synthesize novel chromophores with significant second or third-order NLO responses. researchgate.net

Role in Diversity-Oriented Organometallic Synthesis for Site-Selective Functionalization

Diversity-oriented synthesis (DOS) is a strategy aimed at creating libraries of structurally diverse small molecules in an efficient manner. nih.govscispace.com Polyhalogenated arenes are powerful substrates for DOS because the different halogen atoms can be selectively functionalized using organometallic cross-coupling reactions. nih.govnih.gov The reactivity of carbon-halogen bonds in common palladium-catalyzed reactions generally follows the trend C-I > C-Br > C-OTf > C-Cl, with C-F bonds being largely unreactive under typical conditions.

This reactivity difference allows for the site-selective functionalization of this compound. A chemist can first target the more reactive C-Br bond for a coupling reaction, leaving the C-Cl and C-F bonds intact. Subsequently, under different reaction conditions, the C-Cl bond can be functionalized. This stepwise approach allows for the introduction of different molecular fragments at specific positions on the aromatic ring, rapidly generating a library of diverse compounds from a single starting material. acs.org This is a powerful technique for discovering new molecules with interesting biological activities or material properties. cam.ac.uk

Table of Relative Reactivity in Palladium-Catalyzed Cross-Coupling

The following interactive table illustrates the general reactivity order of different leaving groups on an aromatic ring in common palladium-catalyzed cross-coupling reactions, which is the basis for the site-selective functionalization of molecules like this compound.

| Leaving Group | Relative Reactivity | Typical Reaction Conditions |

| Iodo (-I) | Very High | Mild conditions, wide range of catalysts |

| Bromo (-Br) | High | Mild to moderate conditions |

| Triflate (-OTf) | Medium-High | Often requires specific ligands/conditions |

| Chloro (-Cl) | Medium-Low | Requires more forcing conditions, specialized catalysts |

| Fluoro (-F) | Very Low | Generally unreactive, requires harsh conditions |

Emerging Research Avenues and Future Directions for 4 Bromo 2 Chloro 3,5 Difluoro Phenol

Development of Sustainable and Green Chemistry Approaches for its Synthesis

The synthesis of polyhalogenated phenols has traditionally relied on methods that often involve hazardous reagents and generate significant waste. The principles of green chemistry are increasingly guiding the development of new synthetic routes to mitigate these environmental concerns. Future research in the synthesis of 4-Bromo-2-chloro-3,5-difluoro-phenol is anticipated to focus on environmentally benign halogenation strategies. researchgate.netnih.govnih.gov This includes the use of safer halogenating agents, recyclable catalysts, and greener solvent systems. For instance, moving away from elemental halogens towards sources like N-halosuccinimides in conjunction with organocatalysts can offer milder reaction conditions and improved selectivity. nih.gov The exploration of solvent-free reaction conditions or the use of aqueous media, where feasible, will also be a critical area of investigation to enhance the sustainability of the synthesis process. researchgate.net

Another key aspect of green chemistry is atom economy. Research into catalytic C-H functionalization, directly introducing halogen atoms onto a pre-functionalized phenol (B47542), could offer a more atom-economical route compared to traditional methods that may involve multiple protection and deprotection steps. acs.orggoogle.com The development of enzymatic or bio-inspired catalytic systems for halogenation also presents a compelling long-term goal for the sustainable production of complex halogenated aromatics. rsc.orgnih.gov

Continuous Flow Chemistry and Microreactor Technology for Efficient Production

The production of fine chemicals, including polyhalogenated phenols, is undergoing a paradigm shift from batch processing to continuous flow manufacturing. mdpi.comimc.ac.atthno.org Continuous flow chemistry offers numerous advantages, such as enhanced heat and mass transfer, precise control over reaction parameters, and improved safety, particularly for highly exothermic or rapid reactions like halogenation. thno.orgresearchgate.net The application of microreactor technology to the synthesis of this compound could lead to significantly higher yields and selectivities by minimizing the formation of byproducts. researchgate.netresearchgate.netresearchgate.net

Future research will likely involve the design and optimization of continuous flow processes for the multi-step synthesis of this compound. This could involve the integration of multiple reaction and purification steps into a single, automated platform. acs.orgnih.gov The ability to safely handle hazardous reagents and intermediates in a closed-loop system is a major driver for the adoption of this technology. mdpi.com The table below illustrates hypothetical parameters for a continuous flow synthesis of a polyhalogenated phenol, showcasing the level of control achievable with this technology.

| Parameter | Value | Unit |

| Reactor Type | Packed-bed microreactor | - |

| Temperature | 80 - 120 | °C |

| Pressure | 5 - 10 | bar |

| Residence Time | 2 - 15 | minutes |

| Flow Rate | 0.5 - 5.0 | mL/min |

| Reactant Concentration | 0.1 - 0.5 | M |

| Catalyst | Immobilized Lewis acid | - |

This interactive table provides a hypothetical example of parameters for the continuous flow synthesis of a polyhalogenated phenol.

Novel Catalytic Systems for Highly Selective and Environmentally Benign Transformations

Catalysis is at the heart of modern chemical synthesis, and the development of novel catalytic systems is crucial for the efficient and selective functionalization of molecules like this compound. Research in this area is expected to focus on catalysts that can selectively activate specific C-H or C-X bonds, enabling the introduction of further functionalities without disturbing the existing halogen pattern. Palladium-catalyzed cross-coupling reactions, for instance, are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and tailoring ligands to control the reactivity of the different halogen substituents on the phenol ring will be a key challenge. researchgate.net

Nickel-based catalysts are emerging as a more sustainable and cost-effective alternative to precious metal catalysts for a range of transformations, including dehalogenation and cross-coupling reactions. mdpi.com Furthermore, the exploration of supramolecularly regulated catalysts, where the catalyst's activity and selectivity are controlled by non-covalent interactions, offers a sophisticated approach to fine-tuning the reactivity of complex substrates. The following table presents a comparative overview of different catalysts in the context of halogenated aromatic compound transformations, based on general reactivity trends. researchgate.net

| Catalyst | Halogen Reactivity Order | Advantages | Disadvantages |

| Pd/C | C-Br > C-Cl > C-I > C-F | High activity for a broad range of substrates | High cost, potential for catalyst poisoning |

| Raney Ni | C-I > C-Br > C-Cl > C-F | Lower cost, effective for dehalogenation | Can require harsher conditions, lower selectivity |

| Au(I) Complexes | Substrate dependent | High selectivity, mild reaction conditions | Limited to specific transformations, high cost |

| Organocatalysts | Substrate dependent | Metal-free, environmentally benign | Lower activity for some transformations |

This interactive table compares the general characteristics of different catalytic systems for the transformation of halogenated aromatic compounds.

Exploration of Supramolecular Assembly and Host-Guest Chemistry involving this compound

The presence of multiple halogen atoms on the phenol ring of this compound makes it an intriguing candidate for studies in supramolecular chemistry. Halogen bonding, a non-covalent interaction involving the electrophilic region of a halogen atom, is a powerful tool for directing the self-assembly of molecules into well-defined architectures. Future research could explore how this compound can be used as a building block for the construction of novel crystalline materials, liquid crystals, and gels with unique properties.

Host-guest chemistry, where a host molecule encapsulates a guest molecule, is another area where this compound could find application. The electron-rich aromatic ring and the array of halogen atoms could allow it to act as a guest, binding within the cavities of macrocyclic hosts like cyclodextrins or calixarenes. Conversely, it could be incorporated into larger structures that act as hosts for other molecules. Understanding the thermodynamics and kinetics of these host-guest interactions is essential for designing functional systems for applications such as sensing, drug delivery, or separations. The binding affinities of such interactions can be quantified by their binding constants, as illustrated in the hypothetical data in the table below. researchgate.net

| Host Molecule | Guest Molecule | Binding Constant (K) [M⁻¹] |

| β-Cyclodextrin | Phenol | 1.8 x 10² |

| β-Cyclodextrin | 4-Chlorophenol | 3.2 x 10² |

| β-Cyclodextrin | 2,4-Dichlorophenol | 6.5 x 10² |

| Calix nih.govarene | Toluene (B28343) | 1.2 x 10³ |

This interactive table presents typical binding constants for host-guest complexes involving phenolic compounds, illustrating the influence of substituents on binding affinity.

Systematic Investigation of Synergistic Electronic and Steric Effects of Multiple Halogen Substituents on Reactivity

The reactivity of this compound is governed by a complex interplay of electronic and steric effects from the four different halogen substituents and the hydroxyl group. The inductive electron-withdrawing nature of the halogens will influence the acidity of the phenol and the electron density of the aromatic ring, while their varying sizes will create a unique steric environment around the molecule. A systematic investigation of these synergistic effects is crucial for predicting and controlling the regioselectivity of its reactions.

Computational chemistry, particularly density functional theory (DFT), will be a powerful tool for elucidating the electronic structure and predicting the reactivity of this molecule. Such studies can help to rationalize experimental observations and guide the design of new reactions. For example, by calculating the electrostatic potential surface, researchers can identify the most likely sites for electrophilic or nucleophilic attack. Experimental studies, such as Hammett analysis, can also provide quantitative insights into the electronic effects of the substituents on reaction rates.

Advanced In Situ Spectroscopic Monitoring for Reaction Mechanism Elucidation during Synthesis and Transformation

A detailed understanding of reaction mechanisms is fundamental to optimizing reaction conditions and developing new transformations. Advanced in situ spectroscopic techniques, such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy, allow for the real-time monitoring of reacting systems without the need for sampling. The application of these techniques to the synthesis and subsequent reactions of this compound will provide invaluable mechanistic insights.

By tracking the concentration profiles of reactants, intermediates, and products over time, it is possible to identify transient species and elucidate complex reaction networks. This information is critical for optimizing reaction parameters in both batch and continuous flow processes. For example, in situ monitoring can help to identify the onset of side reactions, allowing for adjustments to be made to temperature, pressure, or reactant addition rates to maximize the yield of the desired product. The table below summarizes some of the key in situ spectroscopic techniques and the information they can provide.

| Spectroscopic Technique | Information Provided |

| FTIR Spectroscopy | Identification of functional groups, monitoring of reactant consumption and product formation |

| Raman Spectroscopy | Complementary to FTIR, particularly useful for symmetric vibrations and reactions in aqueous media |

| NMR Spectroscopy | Detailed structural information on reactants, intermediates, and products |

| UV-Vis Spectroscopy | Monitoring of conjugated systems and colored species |

This interactive table outlines the types of information that can be obtained from various in situ spectroscopic techniques for reaction monitoring.

Q & A

What are the key synthetic challenges in preparing 4-Bromo-2-chloro-3,5-difluoro-phenol, and how can reaction conditions be optimized?

Level: Basic

Methodological Answer:

The synthesis of polyhalogenated phenols like this compound is complicated by steric hindrance and competing halogen reactivities. Key considerations include:

- Halogenation Order : Sequential halogenation (e.g., bromination before chlorination) to avoid undesired substitution patterns. Fluorination often requires specialized agents like DAST (diethylaminosulfur trifluoride) due to the low nucleophilicity of fluorine.

- Protecting Groups : Use of trimethylsilyl (TMS) groups to protect hydroxyl moieties during halogenation steps, as seen in analogous syntheses of 4-Bromo-2,6-difluorophenylacetic acid derivatives .

- Temperature Control : Lower temperatures (e.g., −78°C) mitigate side reactions like dehydrohalogenation.

- Yield Optimization : Catalytic systems (e.g., Pd for cross-coupling) or microwave-assisted synthesis can enhance efficiency.

How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Level: Advanced

Methodological Answer:

X-ray crystallography is critical for resolving positional disorder among halogens. For example:

- Software Tools : SHELXL refines structures using high-resolution data, addressing challenges like twinning or thermal motion. ORTEP-3 visualizes anisotropic displacement parameters to distinguish overlapping atoms.

- Data Collection : High-flux synchrotron sources improve resolution for heavy atoms (Br, Cl).

- Validation Metrics : Check R-factors (<5%) and electron density maps for unexplained peaks. A case study on 4-Bromo-3,5-dimethylphenol showed that SHELXL effectively modeled bromine positional disorder .

What analytical techniques are most effective for characterizing the purity and structure of this compound?

Level: Basic

Methodological Answer:

- NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments (δ ~ -110 to -160 ppm for aryl-F), while ¹H NMR detects coupling between adjacent halogens.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M-H]⁻ at m/z 255.89).

- HPLC-PDA : Purity assessment (>95%) using C18 columns with UV detection at 254 nm, as validated for bromochlorophenol derivatives .

- Elemental Analysis : Verifies stoichiometry (C, H, Br, Cl, F) within 0.4% error.

How does the electronic environment of multiple halogens influence reactivity in cross-coupling reactions?

Level: Advanced

Methodological Answer:

The electron-withdrawing effects of halogens activate the ring for nucleophilic substitution but deactivate it for electrophilic processes. For instance:

- Suzuki-Miyaura Coupling : Boronic acid derivatives (e.g., 4-Bromo-2-fluorophenylboronic acid ) undergo coupling at bromine sites, while chlorine and fluorine act as directing groups.

- DFT Calculations : Predict regioselectivity by mapping electrostatic potentials (e.g., PubChem data ).

- Contradictions : Experimental yields may deviate from computational predictions due to solvent effects or steric blocking.

How can researchers address discrepancies between computed and observed spectroscopic data?

Level: Advanced

Methodological Answer:

Discrepancies in NMR or IR data often arise from solvation effects or crystal packing. Strategies include:

- Solvent Correction : Use COSMO-RS models to simulate solvent shifts in ¹⁹F NMR .

- X-Ray vs. Solution Structures : Compare crystallographic bond lengths with DFT-optimized gas-phase structures.

- Dynamic Effects : Variable-temperature NMR probes conformational flexibility, as seen in fluorinated phenols .

What safety protocols are critical when handling this compound in air-sensitive reactions?

Level: Basic

Methodological Answer:

- Storage : Store at 0–6°C under inert gas (N₂/Ar) to prevent decomposition, as recommended for bromo-fluorophenol analogs .

- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure.

- Waste Management : Halogenated waste must be neutralized with alkaline solutions before disposal.

What role does this compound play in designing bioactive analogs?

Level: Advanced

Methodological Answer:

The compound serves as a precursor for pharmacophores in antimicrobial or anticancer agents. Examples:

- Structure-Activity Relationship (SAR) : Introduce sulfonate groups at the hydroxyl position to enhance solubility, as demonstrated in bromochlorophenol blue derivatives .

- Metabolic Stability : Fluorine atoms reduce oxidative metabolism, extending half-life in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.